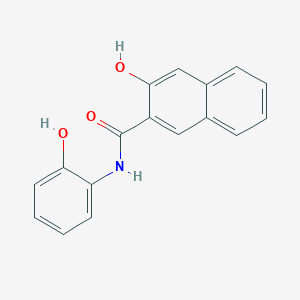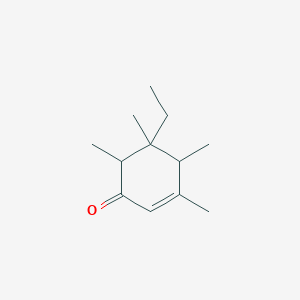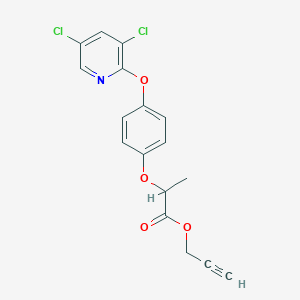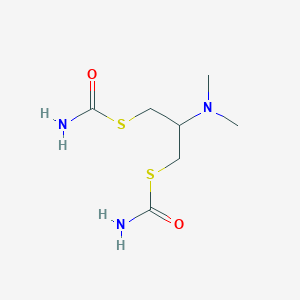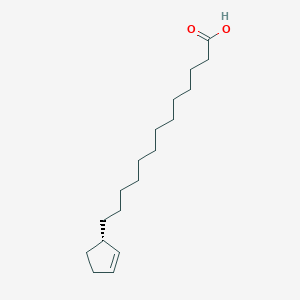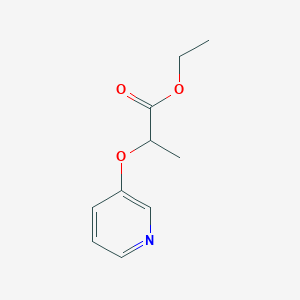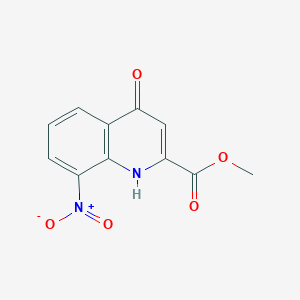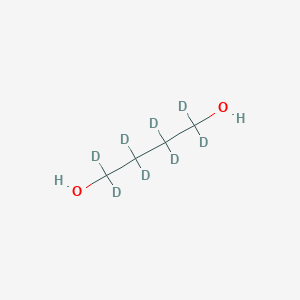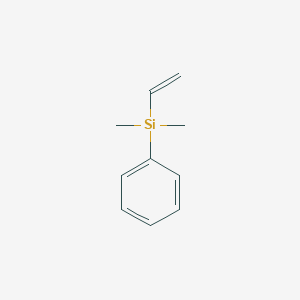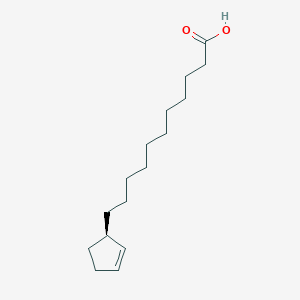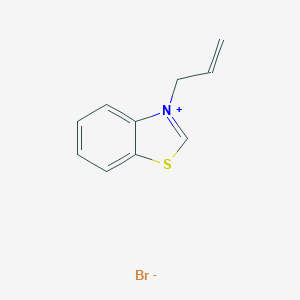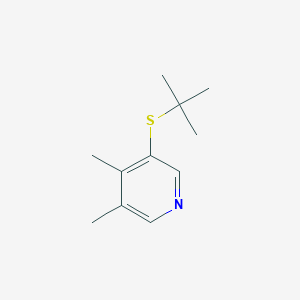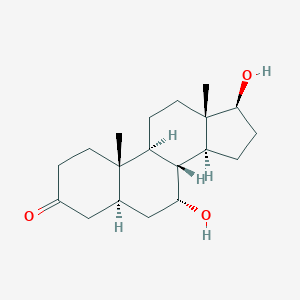
7alpha,17beta-Dihydroxy-5alpha-androstan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7alpha,17beta-Dihydroxy-5alpha-androstan-3-one, commonly known as 7α-OH-DHEA, is a steroid hormone that is produced naturally in the human body. It is a derivative of dehydroepiandrosterone (DHEA) and is synthesized in the adrenal glands, gonads, and brain. 7α-OH-DHEA has been found to have various biochemical and physiological effects, making it an important compound for scientific research.
Mechanism Of Action
The mechanism of action of 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one is not fully understood, but it is believed to act through several pathways. It has been found to bind to and activate the androgen receptor, as well as the estrogen receptor. It also interacts with the GABA-A receptor, which is involved in the regulation of anxiety and mood.
Biochemical And Physiological Effects
7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one has been found to have various biochemical and physiological effects. It has been shown to increase bone density and improve bone health in animal studies. It also has anti-inflammatory and immunomodulatory effects, which may make it a potential therapeutic agent for autoimmune diseases and cancer. Additionally, 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one in lab experiments is that it is a naturally occurring compound in the human body, making it easier to study its effects. However, one limitation is that it is difficult to obtain in large quantities, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one. One area of research is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, more research is needed to fully understand its mechanism of action and its effects on bone health and metabolism. Further studies are also needed to determine its potential as a therapeutic agent for autoimmune diseases and cancer.
In conclusion, 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one is an important compound for scientific research due to its various biochemical and physiological effects. Its potential use in the treatment of Alzheimer's disease, depression, anxiety, autoimmune diseases, and cancer makes it an area of interest for future research.
Synthesis Methods
The synthesis of 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one involves the conversion of 7alpha,17beta-Dihydroxy-5alpha-androstan-3-one to 7α-hydroxy-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one using the enzyme 7α-hydroxylase. This reaction takes place in the adrenal glands and is regulated by the pituitary gland. 7α-hydroxy-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one is then converted to 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one by the enzyme 3β-hydroxysteroid dehydrogenase. The synthesis of 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one can also be achieved through chemical modification of 7alpha,17beta-Dihydroxy-5alpha-androstan-3-one.
Scientific Research Applications
7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one has been found to have various scientific research applications. It has been studied for its potential use in the treatment of Alzheimer's disease, depression, and anxiety. It has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases and cancer. Additionally, 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one has been studied for its effects on bone health and metabolism.
properties
CAS RN |
18529-67-4 |
|---|---|
Product Name |
7alpha,17beta-Dihydroxy-5alpha-androstan-3-one |
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(5S,7R,8R,9S,10S,13S,14S,17S)-7,17-dihydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11,13-17,21-22H,3-10H2,1-2H3/t11-,13+,14+,15-,16+,17+,18+,19+/m1/s1 |
InChI Key |
AYOPWAMPNDGXSM-DJHVUUHHSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O |
SMILES |
CC12CCC3C(C1CCC2O)C(CC4C3(CCC(=O)C4)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4C3(CCC(=O)C4)C)O |
synonyms |
7 alpha,17 beta-dihydroxy-5 alpha-androstan-3-one 7-hydroxy-dihydrotestosterone 7-hydroxydihydrotestosterone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



